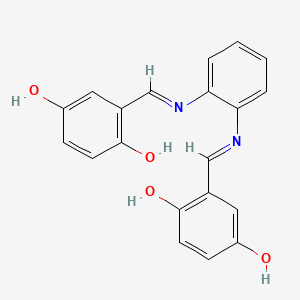
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
Übersicht
Beschreibung
“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is a chemical compound with the molecular formula C16H16N2O4 . It is also known by the synonym “5,5’-Dihydroxysalicylaldehydethylenediimine” and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” involves the reaction of CCTS and ECH. Then, CCTS–ECH is reacted with (2-hydroxyphenylimino)methylbenzene-1,4-diol (HBD) and N,N′-bis(2,5-dihydroxybenzylidene)-1,4-diaminobenzene (DHDB) to give ligands CCTS–ECH–HBD and CCTS–ECH–DHDB .Molecular Structure Analysis
The molecule contains a total of 39 bonds; 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 2 six-membered rings, 2 ketones (aliphatic), 2 secondary amines (aliphatic) and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” include its molecular formula (C16H16N2O4), molecular weight, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Electrochemical Probes in DNA Sensing : N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene has been used as an electrochemical probe in DNA sensing, particularly for detecting Helicobacter pylori sequences. It binds more efficiently to double-stranded DNA than single-stranded DNA, and its electroactivity has been employed in biosensors for DNA hybridization events (Revenga-Parra et al., 2007).
Copper(II) Complexes Study : This compound, when reacted with various diamines in the presence of hydrated Cu(O2CMe)2·H2O, forms copper(II) complexes. These complexes have been studied for their electronic structures using EPR and ENDOR data, revealing insights into their molecular configurations and redox properties (Charles et al., 1999).
Characterization of Schiff Base and its Cu(II) Complex : The compound and its Cu(II) complex have been synthesized and characterized using various spectroscopic methods. Computational predictions were also performed, revealing insights into the geometry and intramolecular interactions of the ligand and its complex (Beyramabadi et al., 2013).
Antimicrobial Activity of Metal Complexes : Schiff base ligands derived from 2,5-dihydroxybenzaldehyde, including derivatives of N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene, have been synthesized and their metal complexes characterized. These complexes exhibited antimicrobial activity against various bacterial strains, highlighting their potential in medical applications (Şahin et al., 2013).
Electrocatalytic Applications : The compound has shown potential in electrocatalytic applications. For instance, its complexes with nickel(II) can be used for the oxidation of methanol and other short chain aliphatic alcohols, presenting possibilities for use in sensors and other electrochemical devices (Revenga-Parra et al., 2008).
DNA Minor Groove Binding : Diaminobenzene Schiff base derivatives, including this compound, have been found to be effective DNA minor groove binders. Their binding to the DNA minor groove is sequence specific, suggesting potential applications in targeted drug delivery and chemotherapy (Helal et al., 2012).
Safety And Hazards
“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNBAFBEWRGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



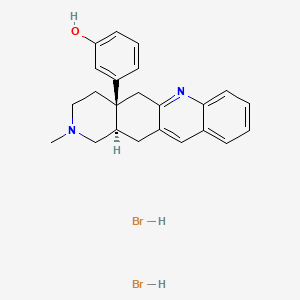
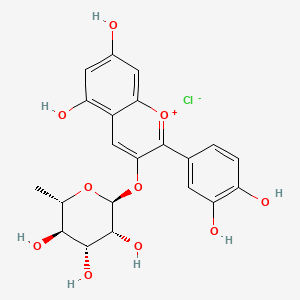


![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
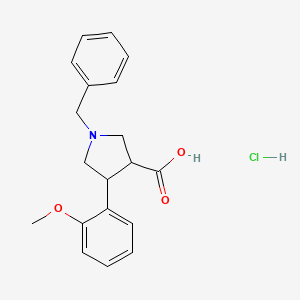
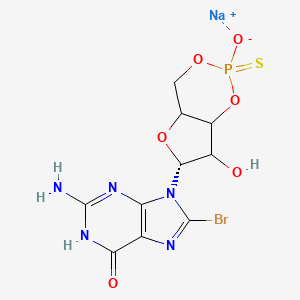
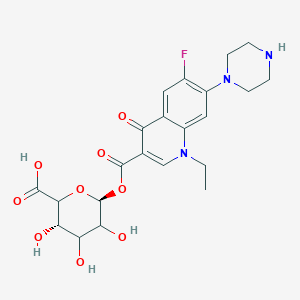
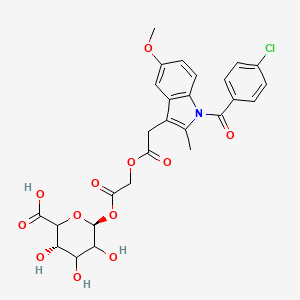
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)